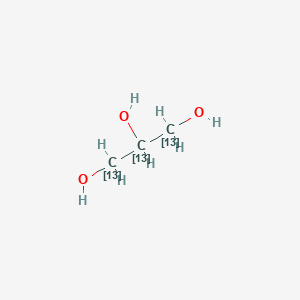

Glycerol-13C3

Vue d'ensemble

Description

Glycerol-13C3 is a naturally occurring isotope of glycerol, a key component of triglycerides . It is used in scientific research applications such as metabolic flux analysis and metabolic engineering . It is also used as an intermediate, solvent, protein stabilizer, cell growth media reagent, and internal standard .

Synthesis Analysis

The synthesis of Glycerol-13C3 has been studied extensively. Three types of reactions continue to be studied: glycerolysis of urea, transcarbonation of DMC, DEC, or cyclic carbonates with glycerol, and reaction using CO2 . In particular, DMC and glycerol were selected as the raw materials for the GC synthesis in this work since the transcarbonation from these green reagents leads to high yields and selectivities .Molecular Structure Analysis

The molecular structure of Glycerol-13C3 is represented by the linear formula: (HO13CH2)213CHOH . The molecular weight is 95.07 .Chemical Reactions Analysis

Glycerol-13C3 can be converted to a variety of industrially valuable products. In recent decades, increasing studies have been carried out on different catalytic pathways to selectively produce a wide range of glycerol derivatives .Physical And Chemical Properties Analysis

Glycerol-13C3 is a liquid at room temperature . It has a boiling point of 182 °C and a melting point of 20 °C . The density is 1.302 g/mL at 25 °C and 1.409 g/mL at 25 °C .Applications De Recherche Scientifique

Biomolecular NMR

Glycerol-13C3 is used in biomolecular Nuclear Magnetic Resonance (NMR) studies . By incorporating the labeled glycerol into a protein of interest, researchers can use NMR spectroscopy to probe the protein’s structure and dynamics.

Metabolism Studies

Glycerol-13C3 is used in metabolic studies for isotopic labeling. This allows researchers to trace the metabolic pathways of glycerol in various organisms, including humans .

Metabolomics

In the field of metabolomics, Glycerol-13C3 is used to study the dynamics of complex biological systems. It provides valuable insights into the metabolic fluxes within these systems .

Proteomics

Glycerol-13C3 is used in proteomics as a protein stabilizer . It helps maintain the structural integrity of proteins during the experimental procedures .

Cell Growth Media Reagent

Glycerol-13C3 serves as a cell growth media reagent . It is used in the preparation of culture media for growing cells in the laboratory .

Intermediate in Chemical Synthesis

Glycerol-13C3 can be used as an intermediate in chemical synthesis . It is a versatile compound that can be used to synthesize a wide variety of other compounds .

Solvent

Glycerol-13C3 can also be used as a solvent . Its chemical properties make it suitable for dissolving a wide range of substances .

Internal Standard

Lastly, Glycerol-13C3 can be used as an internal standard in various analytical techniques . It provides a reference point for quantifying other compounds in a sample .

Mécanisme D'action

Target of Action

Glycerol-13C3, also known as Glycerin-13C3, is a stable isotope of Glycerol Instead, it serves as a tracer molecule in scientific research. By incorporating the enriched Glycerol-13C3 into a system, researchers can follow its fate and track the metabolic pathways or interactions it undergoes within that system.

Mode of Action

Glycerol-13C3’s primary function lies in its role as a tracer molecule. It is incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

Glycerol-13C3 is involved in various biochemical pathways. It is used in sample preparation and gel formation for polyacrylamide gel electrophoresis . The specific pathways it affects would depend on the system into which it is incorporated and the specific research context.

Pharmacokinetics

The pharmacokinetics of Glycerol-13C3 would depend on the specific system and context in which it is used. As a tracer molecule, it is used to track the fate of drug molecules and their interactions within a system . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Glycerol-13C3 would be determined by the properties of the drug molecules into which it is incorporated .

Result of Action

The result of Glycerol-13C3’s action would be the generation of data that allows researchers to track the fate of drug molecules and their interactions within a system. This can provide valuable insights into the pharmacokinetics and metabolic profiles of the drugs .

Action Environment

Safety and Hazards

Propriétés

IUPAC Name |

(1,2,3-13C3)propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH]([13CH2]O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583951 | |

| Record name | (~13~C_3_)Propane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.072 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycerol-13C3 | |

CAS RN |

63346-81-6 | |

| Record name | (~13~C_3_)Propane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

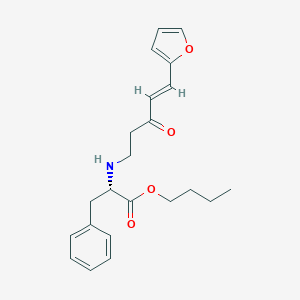

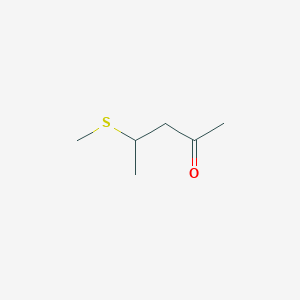

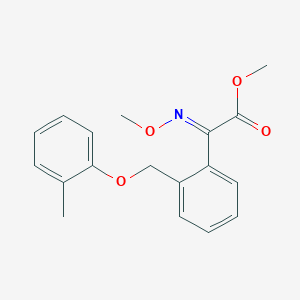

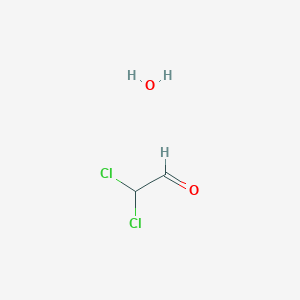

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B120605.png)

![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B120607.png)